molecular formula C10H14N2O B2660584 N-benzyl-2-(methylamino)acetamide CAS No. 74963-37-4

N-benzyl-2-(methylamino)acetamide

Cat. No. B2660584
CAS RN: 74963-37-4
M. Wt: 178.235
InChI Key: XJMFSXXPSYKZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(methylamino)acetamide, also known as BMAA, is a compound that belongs to the class of amides. It is a solid substance .


Synthesis Analysis

The synthesis of cyanoacetamides, a class to which N-benzyl-2-(methylamino)acetamide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The empirical formula of N-benzyl-2-(methylamino)acetamide is C10H14N2O . Its molecular weight is 178.235.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

N-benzyl-2-(methylamino)acetamide is a solid substance . Its molecular weight is 178.235 and its empirical formula is C10H14N2O .

Scientific Research Applications

Anticonvulsant Activities

N-benzyl-2-(methylamino)acetamide derivatives have demonstrated significant potential in the field of anticonvulsant research. Studies have shown that compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamide possess structural features that contribute to their anticonvulsant activities. This has been attributed to the presence of specific molecular features, including certain oxygen atoms and phenyl groups (Camerman et al., 2005). Additionally, N-benzyl 2-acetamidoacetamides have been studied for their protection against seizures induced in animal models, further supporting their significance in anticonvulsant research (Choi et al., 1996).

Imaging and Diagnostic Applications

N-benzyl-2-(methylamino)acetamide derivatives have also been explored in imaging and diagnostic applications. For example, specific derivatives have been evaluated for their role in Positron Emission Tomography (PET) imaging of translocator protein in the brain, contributing to the understanding of neurological disorders (Yui et al., 2010). This highlights the compound's utility in advanced medical imaging techniques.

Chemical Synthesis and Structural Analysis

The compound and its derivatives have been subjects of interest in chemical synthesis and structural analysis. Studies have delved into the crystal structure and bonding interactions of various derivatives, providing insights into their chemical properties and potential applications in synthetic chemistry (Fritz-Langhals, 1994). This research is crucial for understanding the fundamental aspects of these compounds and their potential in various chemical applications.

Pharmacological Research

Beyond anticonvulsant activities, N-benzyl-2-(methylamino)acetamide derivatives have been studied for their broader pharmacological properties. For instance, research has been conducted on the synthesis and evaluation of these compounds for activities such as anticonvulsant and neuropathic pain-attenuating properties, highlighting their potential in developing new therapeutic agents (King et al., 2011).

Safety And Hazards

N-benzyl-2-(methylamino)acetamide is classified as a combustible solid . It does not have a flash point . Specific safety information and hazard statements are not available in the current resources.

properties

IUPAC Name

N-benzyl-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMFSXXPSYKZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(methylamino)acetamide

Citations

For This Compound
1
Citations
D Bouchouk, TT Abbaz, M Azouz… - Physical Chemistry …, 2023 - hal.science
Sulfhydantoin from glycine or L-valine is used as a precursor via heterocyclic opening reactions. The operating conditions used during electrophilicity tests influence the reactivity of …
Number of citations: 10 hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.